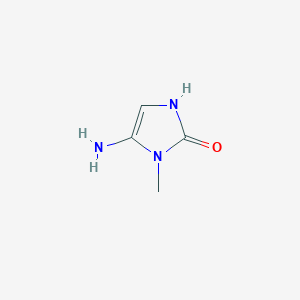
5-Amino-1-methyl-1H-imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methyl-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-methyl-1H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-imidazol-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a nickel or palladium complex, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4-amino-3-methyl-1H-imidazol-2-one often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-methyl-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2,4-dione derivatives, while substitution reactions can produce a variety of N-substituted imidazoles .
Applications De Recherche Scientifique
4-Amino-3-methyl-1H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 4-amino-3-methyl-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
- 4-Amino-1H-imidazol-2-one
- 3-Methyl-1H-imidazol-2-one
- 4-Amino-5-methyl-1H-imidazol-2-one
Comparison: 4-Amino-3-methyl-1H-imidazol-2-one is unique due to the presence of both an amino group and a methyl group on the imidazole ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the amino group enhances its nucleophilicity, making it more reactive in substitution reactions .
Propriétés
Formule moléculaire |
C4H7N3O |
|---|---|
Poids moléculaire |
113.12 g/mol |
Nom IUPAC |
4-amino-3-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C4H7N3O/c1-7-3(5)2-6-4(7)8/h2H,5H2,1H3,(H,6,8) |
Clé InChI |
YLNUTNZJPRHHTE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CNC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)


![2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
